molecular formula C11H22N2O3 B13553021 tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate

tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate

Cat. No.: B13553021
M. Wt: 230.30 g/mol
InChI Key: QONPWRYRUWHSNW-UHFFFAOYSA-N
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Description

tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of tetrahydrofuran and contains a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the tetrahydrofuran ring and a methylamino group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines a tetrahydrofuran ring with a tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[3-(methylaminomethyl)oxolan-3-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-11(7-12-4)5-6-15-8-11/h12H,5-8H2,1-4H3,(H,13,14)

InChI Key

QONPWRYRUWHSNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)CNC

Origin of Product

United States

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